Benzyl 5-bromo-2-fluoropyridine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-bromo-2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBAJXWERAZVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 5 Bromo 2 Fluoropyridine 4 Carboxylate and Analogous Fluoropyridine Carboxylates
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate involves disconnecting the molecule at its key functional groups—the benzyl ester and the carboxyl group—to identify readily available or synthetically accessible precursors. The primary disconnections simplify the target molecule to a core pyridine (B92270) structure, 5-bromo-2-fluoropyridine-4-carboxylic acid, and subsequently to simpler bromofluoropyridine precursors.
Synthesis of Pyridine Core Precursors (e.g., bromofluoropyridines, fluoropyridinecarboxylic acids)
The synthesis of the substituted pyridine core is the foundational step. Several methods exist for preparing bromofluoropyridines and fluoropyridinecarboxylic acids.
One common strategy involves the functionalization of pre-existing pyridine rings. For instance, fluoropyridines can be prepared from the corresponding aminopyridines via diazotization followed by a fluorodediazoniation reaction (Balz-Schiemann reaction). A patent describes the synthesis of 5-bromo-2-fluoro-4-picoline from 2-amino-5-bromo-4-picoline by reaction with sodium nitrite (B80452) in anhydrous hydrogen fluoride (B91410) at low temperatures. google.com Subsequent oxidation of the methyl group would yield the corresponding carboxylic acid.
Another powerful method is nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines towards SNAr is well-established, with fluoropyridines often exhibiting higher reactivity than their chloro- or bromo-analogues. nih.govacs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which accelerates the substitution process. nih.govacs.org For example, a nitro group on a pyridine ring can be displaced by a fluoride anion to introduce the fluoro substituent. The synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate using cesium fluoride in DMSO demonstrates this approach. researchgate.net This strategy could be adapted to precursors already containing a bromine atom.
Directing metalating groups (DMGs) can also be employed to achieve regioselective functionalization. The lithiation of substituted pyridines, often using strong, hindered bases like lithium diisopropylamide (LDA) at low temperatures, allows for the introduction of various electrophiles at specific positions. clockss.orgznaturforsch.com This method is particularly useful for introducing the carboxyl group onto the pyridine ring.
Table 1: Comparison of Synthetic Methods for Pyridine Core Precursors
| Method | Starting Material Example | Key Reagents | Position of Functionalization | Advantages | Disadvantages |
| Diazotization | 2-Amino-5-bromopyridine | HBF₄ or HF, NaNO₂ | Position of amino group | Well-established, good for introducing fluorine | Use of hazardous reagents (HF) |
| SNAr | 2-Chloro-5-bromopyridine | KF, CsF | Position of leaving group (e.g., Cl, NO₂) | High reactivity of fluoro-pyridines | Requires activated substrate |
| Directed Lithiation | 3-Chloropyridine | LDA, n-BuLi | ortho to directing group | High regioselectivity, versatile | Requires cryogenic temperatures |
Esterification Strategies for Carboxylate Functionality
Once the fluoropyridine carboxylic acid precursor is obtained, the final key step is the formation of the benzyl ester. Various esterification methods are available, tailored to the specific substrate and desired reaction conditions.
A straightforward and common method is the reaction of the carboxylic acid with benzyl bromide in the presence of a weak base, such as potassium carbonate or triethylamine. This SN2 reaction is typically efficient for forming benzyl esters.
Alternatively, classic acid-catalyzed esterification (Fischer esterification) can be employed, where the carboxylic acid is refluxed with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or an alkyl sulfonic acid. google.comgoogle.com For pyridine carboxylic acids, the catalyst forms an acid salt with the pyridine nitrogen, facilitating the reaction. google.com
Peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are also effective for forming "active esters" which then readily react with alcohols. nih.gov These methods often proceed under mild conditions but can be complicated by side reactions, such as the formation of N-acylureas when using DCC with pyridine carboxylic acids. nih.gov A more modern approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) and then reacting it with benzyl alcohol in the presence of a base. nih.gov
Table 2: Overview of Esterification Strategies
| Method | Reagents | Temperature | Key Features |
| Alkylation | Benzyl bromide, K₂CO₃ | Room Temp to Reflux | Mild conditions, common for benzyl esters |
| Fischer Esterification | Benzyl alcohol, H₂SO₄ | Reflux | Classic method, requires acid catalyst |
| Coupling Reagents | EDCI, DCC, Benzyl alcohol | Room Temperature | Mild, but potential for side products |
| Acid Chloride Formation | SOCl₂, then Benzyl alcohol, Et₃N | Room Temperature | Highly reactive intermediate, good yields |
Direct Synthetic Routes to Benzyl 5-bromo-2-fluoropyridine-4-carboxylate
Direct synthetic routes aim to construct the target molecule efficiently, either through a linear sequence of reactions or through convergent, one-pot processes.
Stepwise Functionalization Approaches
A plausible and logical stepwise synthesis for this compound starts with the commercially available precursor, 5-bromo-2-fluoropyridine (B45044). medchemexpress.com This approach leverages directed ortho-metalation (DoM), a powerful tool for regioselective C-H functionalization. clockss.orgresearchgate.net
The synthesis proceeds in three main steps:
Directed Lithiation : 5-Bromo-2-fluoropyridine is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at cryogenic temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The fluorine atom at the C2 position acts as a directing group, guiding the deprotonation specifically to the C3 position. However, halogen atoms can also direct lithiation. In this specific substrate, the combined electronic effects and the potential for coordination likely lead to lithiation at the C4 position.
Carboxylation : The resulting lithiated intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to install the carboxylate group at the C4 position. Acidic workup protonates the carboxylate to yield 5-bromo-2-fluoropyridine-4-carboxylic acid.
Esterification : The final step is the conversion of the carboxylic acid to the benzyl ester. This is typically achieved by reacting the acid with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF.
This stepwise approach offers clear control over each transformation, allowing for purification of intermediates and maximizing the yield of each step.
One-Pot Reaction Sequences for Pyridine Derivatives
One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and reduced waste. rsc.org While a specific one-pot synthesis for this compound is not prominently documented, multicomponent reactions (MCRs) for constructing highly substituted pyridines are well-known. nih.govorganic-chemistry.orgacs.org
For example, various base-catalyzed three-component reactions of ynals, isocyanates, amines, and alcohols can provide highly decorated pyridine derivatives in good yields. organic-chemistry.org Another approach involves a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, often under microwave irradiation to accelerate the reaction and improve yields. acs.org
A hypothetical one-pot approach for the target molecule could involve an in-situ trapping of the lithiated 5-bromo-2-fluoropyridine intermediate. Instead of quenching with CO₂, the organolithium species could potentially be reacted directly with benzyl chloroformate to form the ester in a single step following the metalation. However, the viability of such a sequence would require careful optimization to avoid competing side reactions.
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound involves refining the conditions for each step to maximize yield, minimize side products, and ensure scalability.
For the lithiation step, the choice of base, temperature, and solvent is critical. While LDA is commonly used, other bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Schlosser bases (e.g., n-BuLi/t-BuOK) could offer different reactivity or selectivity. clockss.orgznaturforsch.com Precise temperature control is essential to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or halogen scrambling. researchgate.net
In the carboxylation step, ensuring the complete absence of water until the quenching step is paramount to prevent the premature protonation of the highly reactive organolithium intermediate. The method of CO₂ addition (e.g., adding the reaction mixture to a slurry of dry ice versus bubbling CO₂ gas) can also influence the yield. Recent developments have shown copper-catalyzed methods for C4-selective carboxylation of pyridines with CO₂, which may offer a milder alternative to lithiation. chemistryviews.org
For the esterification step, optimization involves selecting the most efficient method. While reaction with benzyl bromide is robust, acid-catalyzed methods require careful removal of water to drive the equilibrium towards the product. google.com The use of modern coupling agents can provide high yields at room temperature, but their cost and the need to remove byproducts must be considered. organic-chemistry.org The choice of solvent and base for SN2-type esterifications can also significantly impact reaction rates and yields.
Catalyst Systems and Reaction Conditions
The synthesis of this compound can be approached through a multi-step sequence, often involving the initial formation of the pyridine-4-carboxylic acid followed by esterification. Alternatively, catalytic carbonylation methods offer a more direct route.
A plausible and commonly employed strategy for the synthesis of the carboxylic acid precursor is through directed ortho-metalation (DoM). This method takes advantage of the directing effects of existing substituents on the pyridine ring to achieve regioselective deprotonation and subsequent carboxylation. For the synthesis of 5-bromo-2-fluoropyridine-4-carboxylic acid, the starting material is 5-bromo-2-fluoropyridine. The reaction proceeds by treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures, followed by quenching with carbon dioxide (dry ice). beilstein-journals.org
The subsequent esterification of the resulting carboxylic acid with benzyl bromide can be achieved under various conditions. A common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Phase-transfer catalysis (PTC) can also be employed to facilitate the esterification, offering mild reaction conditions and potentially higher yields. phasetransfercatalysis.commdpi.com
Below is a table summarizing typical catalyst systems and reaction conditions for the key synthetic steps.
| Transformation | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
| Directed ortho-metalation/Carboxylation | LDA / CO₂ | THF | - | -78 | Good |
| Esterification | Benzyl bromide | DMF | K₂CO₃ | Room Temp. - 100 | Moderate to High |
| Esterification (PTC) | Benzyl bromide, TBAB | Toluene (B28343)/Water | K₂CO₃ | 80-110 | High |
| Palladium-catalyzed Carbonylation (Analogous) | Pd(OAc)₂, dppf | Toluene | Et₃N | 100 | Moderate to High |
This table is generated based on typical conditions for these reaction types as described in the chemical literature.
Regioselectivity and Stereochemical Control in Pyridine Functionalization
The regiochemical outcome of pyridine functionalization is a critical aspect of the synthesis of polysubstituted derivatives like this compound. In the context of the directed ortho-metalation (DoM) of 5-bromo-2-fluoropyridine, the regioselectivity of the deprotonation is governed by the electronic and steric effects of the existing substituents. libretexts.orgyoutube.com
The fluorine atom at the C2 position and the bromine atom at the C5 position are both electron-withdrawing groups, which increase the acidity of the ring protons. The fluorine atom, being highly electronegative, exerts a strong inductive effect, acidifying the adjacent C3 proton. However, the nitrogen atom in the pyridine ring also significantly influences the regioselectivity. The use of a hindered base like lithium diisopropylamide (LDA) is crucial. The bulky nature of LDA favors deprotonation at the sterically less hindered C4 position over the C3 position, which is flanked by the fluorine atom. The coordination of the lithium cation with the pyridine nitrogen likely also plays a role in directing the base to the nearby C4 position. The bromine at C5 further deactivates the C6 position to deprotonation. Consequently, the lithiation occurs with high regioselectivity at the C4 position.
Stereochemical control is not a factor in the synthesis of the achiral target molecule, this compound.
For alternative synthetic strategies, such as those involving C-H activation or cross-coupling reactions, the regioselectivity would be dictated by the specific catalyst and directing groups employed. For instance, in palladium-catalyzed C-H functionalization, the regioselectivity can often be controlled by the choice of ligands and the electronic properties of the pyridine substrate. nih.gov
Green Chemistry Principles in Halogenated Pyridine Synthesis
The application of green chemistry principles to the synthesis of halogenated pyridines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. primescholars.comorganic-chemistry.org Key principles include the use of safer solvents, energy efficiency, and maximizing atom economy.
Solvent Selection: Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. The development of synthetic routes in greener solvents, such as water, ethanol, or even solvent-free conditions, is a key goal. primescholars.com For the esterification step in the synthesis of this compound, the use of phase-transfer catalysis can enable the use of less hazardous solvents like toluene with water, as opposed to polar aprotic solvents like DMF which have toxicity concerns. mdpi.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and increased energy efficiency compared to conventional heating methods. organic-chemistry.orgmdpi.com The application of microwave irradiation to the synthesis of pyridine derivatives has been shown to accelerate reactions and improve yields. organic-chemistry.org
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. youtube.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation.
Let's consider the atom economy for two potential routes to the carboxylic acid precursor of the target molecule:
Route 1: Directed ortho-metalation/Carboxylation of 5-bromo-2-fluoropyridine C₅H₃BrFN + C₄H₁₀NLi + CO₂ → C₆H₃BrFNO₂ + C₄H₁₁N (5-bromo-2-fluoropyridine) + (LDA) + (Carbon dioxide) → (5-bromo-2-fluoropyridine-4-carboxylic acid) + (Diisopropylamine)
Molecular Weight of desired product (C₆H₃BrFNO₂): 219.99 g/mol
Molecular Weight of all reactants (C₅H₃BrFN + C₄H₁₀NLi + CO₂): 175.99 + 107.12 + 44.01 = 327.12 g/mol
Atom Economy = (219.99 / 327.12) * 100% = 67.2%
Route 2: Hypothetical Palladium-catalyzed Carbonylation of 5-bromo-2-fluoro-4-iodopyridine (B2977657) C₅H₂BrFIN + CO + H₂O → C₆H₃BrFNO₂ + HI (5-bromo-2-fluoro-4-iodopyridine) + (Carbon monoxide) + (Water) → (5-bromo-2-fluoropyridine-4-carboxylic acid) + (Hydriodic acid)
Molecular Weight of desired product (C₆H₃BrFNO₂): 219.99 g/mol
Molecular Weight of all reactants (C₅H₂BrFIN + CO + H₂O): 301.89 + 28.01 + 18.02 = 347.92 g/mol
Atom Economy = (219.99 / 347.92) * 100% = 63.2%
Chemical Transformations and Reactivity Profiling of Benzyl 5 Bromo 2 Fluoropyridine 4 Carboxylate
Reactions Involving the Pyridine (B92270) Ring System
The chemical behavior of Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate is characterized by the distinct reactivity of the two halogen substituents on its pyridine core. The electron-deficient nature of the pyridine ring, further influenced by the ester functionality, activates the C-F and C-Br bonds for different types of transformations. The fluorine atom at the 2-position is primed for nucleophilic aromatic substitution, while the bromine atom at the 5-position is well-suited for metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The presence of a fluorine atom at the 2-position of the pyridine ring makes this site susceptible to nucleophilic aromatic substitution (SNAr). acs.org This reaction is a cornerstone in the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.gov The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine nitrogen, polarizes the C-F bond and activates the carbon for attack by nucleophiles. youtube.com SNAr reactions on 2-halopyridines provide a reliable method for introducing a variety of functional groups. acs.orgresearchgate.net
The classical mechanism for nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway. nih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing pyridine nitrogen and the carboxylate group at the 4-position help to stabilize this anionic intermediate, thereby facilitating the reaction. libretexts.org In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored. nih.gov
Recent studies have also proposed a concerted SNAr (CSNAr) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a distinct intermediate. acs.org This pathway is particularly considered for substrates that are less activated. For highly activated substrates like 2-fluoropyridines, the stepwise mechanism involving the Meisenheimer intermediate is generally accepted. The efficiency of the SNAr reaction is significantly favored by electron-withdrawing substituents that can stabilize the negative charge of the intermediate. libretexts.org
The SNAr reaction at the 2-position of fluoropyridine derivatives is compatible with a wide array of nucleophiles, enabling the synthesis of diverse molecular structures. This versatility is crucial for creating libraries of compounds for applications such as drug discovery. The reaction conditions are often mild, further broadening the scope of applicable nucleophiles. acs.org Common classes of nucleophiles successfully employed in SNAr reactions with activated fluoroarenes include oxygen, nitrogen, and sulfur-based reagents.
Below is a table illustrating the scope of potential SNAr reactions on Benzyl 5-bromo-2-fluoropyridine-4-carboxylate with various nucleophiles, based on established reactivity for similar 2-fluoropyridine systems.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group |
| Oxygen | Methanol (as Sodium Methoxide) | 2-Methoxy |
| Nitrogen | Morpholine | 2-Morpholinyl |
| Nitrogen | Aniline | 2-Anilino |
| Sulfur | Thiophenol (as Sodium Thiophenolate) | 2-(Phenylthio) |
This table is illustrative of the expected reactivity based on general principles of SNAr reactions on 2-fluoropyridines.
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond at the 5-position of this compound is an ideal handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtcichemicals.com Palladium-catalyzed reactions, in particular, have become indispensable in modern organic synthesis due to their broad functional group tolerance and high efficiency. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds. nih.govresearchgate.net The bromine atom on the pyridine ring can be readily activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle. The subsequent steps of transmetalation from the boronic acid derivative and reductive elimination yield the coupled product.
The reaction is compatible with a wide range of aryl and heteroaryl boronic acids and esters, allowing for the introduction of diverse substituents at the 5-position of the pyridine ring.
Below is a table showing representative examples of boronic acids that could be coupled with this compound.
| Boronic Acid/Ester | Coupling Partner | Expected Product |
| Phenylboronic acid | This compound | Benzyl 2-fluoro-5-phenylpyridine-4-carboxylate |
| 4-Methoxyphenylboronic acid | This compound | Benzyl 2-fluoro-5-(4-methoxyphenyl)pyridine-4-carboxylate |
| Pyridine-3-boronic acid | This compound | Benzyl 2-fluoro-5-(pyridin-3-yl)pyridine-4-carboxylate |
| Methylboronic acid | This compound | Benzyl 2-fluoro-5-methylpyridine-4-carboxylate |
This table illustrates potential Suzuki-Miyaura coupling reactions based on established methodologies for bromopyridines. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.orgresearchgate.net For this compound, the C-Br bond can be selectively coupled with a variety of primary and secondary amines.
The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base. researchgate.netnih.gov The choice of ligand is crucial for the efficiency of the reaction and can be tuned to accommodate different amine and aryl halide substrates. wikipedia.org This methodology provides a direct route to 5-aminopyridine derivatives, which are important substructures in many biologically active molecules.
The following table presents examples of amines that could be used in the Buchwald-Hartwig amination of this compound.
| Amine | Coupling Partner | Expected Product |
| Diethylamine | This compound | Benzyl 5-(diethylamino)-2-fluoropyridine-4-carboxylate |
| Aniline | This compound | Benzyl 2-fluoro-5-(phenylamino)pyridine-4-carboxylate |
| Pyrrolidine | This compound | Benzyl 2-fluoro-5-(pyrrolidin-1-yl)pyridine-4-carboxylate |
| Indole | This compound | Benzyl 2-fluoro-5-(indol-1-yl)pyridine-4-carboxylate |
This table illustrates potential Buchwald-Hartwig amination reactions based on established methodologies for 2-bromopyridines. researchgate.netnih.gov
Sonogashira Coupling and Other C-C Bond Formations
The bromine atom at the C-5 position of the pyridine ring is a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is a particularly powerful tool for introducing alkynyl moieties.
It is well-established that bromopyridine derivatives readily participate in Sonogashira cross-coupling reactions with terminal alkynes. soton.ac.uk This transformation is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine (Et₃N) which also serves as the solvent. soton.ac.uk The reaction is expected to proceed selectively at the C-Br bond, as C-F bonds are generally unreactive under these conditions. A wide range of functional groups on the terminal alkyne partner are tolerated in such reactions. soton.ac.ukmdpi.com
Table 1: Predicted Conditions and Outcomes for Sonogashira Coupling
| Alkyne Partner | Catalyst System | Base/Solvent | Expected Product |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | Benzyl 2-fluoro-5-(phenylethynyl)pyridine-4-carboxylate |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Benzyl 2-fluoro-5-((trimethylsilyl)ethynyl)pyridine-4-carboxylate |
| Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N / DMF | Benzyl 2-fluoro-5-(3-hydroxyprop-1-yn-1-yl)pyridine-4-carboxylate |
Beyond the Sonogashira reaction, the C-5 bromo substituent also facilitates other important palladium-catalyzed C-C bond-forming reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups.
Mizoroki-Heck Coupling: Reaction with alkenes to form substituted olefins.
Stille Coupling: Reaction with organostannanes.
These reactions significantly enhance the synthetic utility of this compound as a scaffold for constructing more complex molecular architectures.
Other Transition Metal-Mediated Transformations
The reactivity of the C-Br bond extends to other transition metal-mediated transformations beyond C-C bond formation. These reactions allow for the introduction of various functional groups, further diversifying the molecular scaffold.
One important class of reactions is Buchwald-Hartwig amination , a palladium-catalyzed method for forming C-N bonds. This would involve coupling this compound with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). This provides a direct route to 5-amino-2-fluoropyridine derivatives.
Another key transformation is cyanation , where the bromine atom is replaced by a nitrile group. This is typically achieved using a cyanide source, such as Zn(CN)₂ or KCN, with a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). The resulting cyanopyridine is a valuable intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.
Furthermore, debenzylative cross-coupling reactions, catalyzed by palladium, have been reported for aryl benzyl sulfides and could potentially be explored for related systems, although this is a less common transformation for esters. organic-chemistry.org
Lithiation and Subsequent Electrophilic Quenching Reactions
Organolithium reagents provide a powerful method for functionalizing the pyridine ring through deprotonation or halogen-metal exchange. The outcome is highly dependent on the reagent, temperature, and the substitution pattern of the pyridine.
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental reaction for converting organic halides into organometallic compounds. wikipedia.org For this compound, the C-5 bromine atom is the most likely site for this exchange. The reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using a strong organolithium base such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). nih.gov The rate of halogen-metal exchange generally follows the trend I > Br > Cl, while C-F bonds are typically unreactive towards exchange. wikipedia.org
The reaction is expected to be very rapid, generating a 5-lithio-2-fluoropyridine intermediate. This potent nucleophile can then be trapped with a wide variety of electrophiles to install new functional groups at the C-5 position. This two-step sequence provides a versatile alternative to transition metal-catalyzed coupling reactions.
Table 2: Halogen-Metal Exchange and Electrophilic Quenching
| Step 1: Reagent | Step 2: Electrophile (E+) | Resulting Functional Group at C-5 | Product Name Fragment |
|---|---|---|---|
| n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | Benzyl 5-formyl-2-fluoropyridine-4-carboxylate |
| n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide) | -COOH (Carboxyl) | 4-(Benzyloxycarbonyl)-6-fluoropyridine-3-carboxylic acid |
| n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | Benzyl 2-fluoro-5-(trimethylsilyl)pyridine-4-carboxylate |
| t-BuLi, THF, -78 °C | CH₃I (Iodomethane) | -CH₃ (Methyl) | Benzyl 2-fluoro-5-methylpyridine-4-carboxylate |
Regioselective Lithiation Strategies
In addition to halogen-metal exchange, direct deprotonation of an aromatic C-H bond (directed ortho-metalation or DoM) is another possible pathway when using organolithium reagents. The regioselectivity of this process is governed by the directing ability of the substituents on the ring. In this compound, the most acidic ring proton is likely at the C-3 position, influenced by the adjacent electron-withdrawing carboxylate and fluoro groups.
However, a competition exists between C-H deprotonation and Br-Li exchange. With alkyllithium reagents like n-BuLi or t-BuLi, halogen-metal exchange at the bromo-substituted position is generally much faster than deprotonation of a pyridine C-H bond. researchgate.net Therefore, the formation of the 5-lithiated species via bromine-lithium exchange is the strongly favored pathway.
To achieve regioselective deprotonation at C-3, one would typically employ a non-nucleophilic, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). These bases are less prone to undergo halogen-metal exchange and preferentially abstract the most acidic proton. researchgate.netarkat-usa.org Lithiation of 2-bromo-4-methoxypyridine with LTMP, for instance, results in deprotonation at the C-3 position. arkat-usa.org Thus, treating this compound with LDA at low temperature would be the most promising strategy to generate the 3-lithiated intermediate, which could then be quenched with electrophiles to achieve substitution at the C-3 position.
Transformations of the Carboxylate Ester Group
The benzyl ester functionality at the C-4 position offers another site for chemical modification, primarily through its removal to unmask the carboxylic acid.
Hydrolysis to Pyridinecarboxylic Acid Derivatives
The conversion of the benzyl ester to the corresponding carboxylic acid, 5-bromo-2-fluoropyridine-4-carboxylic acid, is a common and important transformation. This deprotection can be accomplished under various conditions, allowing for compatibility with a range of other functional groups that may be present in the molecule. archive.orgorganic-chemistry.org
The primary methods for benzyl ester cleavage include:
Saponification (Base-mediated hydrolysis): Treatment with an aqueous base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a protic solvent system like THF/methanol/water. This is a robust and widely used method.
Acid-catalyzed hydrolysis: Heating with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can also effect hydrolysis, although this method may not be suitable for acid-sensitive substrates.
Hydrogenolysis: This is a particularly mild method for cleaving benzyl esters. The reaction involves treatment with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly chemoselective and often preferred when base- or acid-sensitive groups are present. It results in the formation of the carboxylic acid and toluene (B28343) as a byproduct.
Table 3: Methods for Hydrolysis of the Benzyl Ester
| Method | Reagents and Conditions | Product | Byproduct |
|---|---|---|---|
| Saponification | LiOH, THF/H₂O, Room Temp. | 5-bromo-2-fluoropyridine-4-carboxylic acid | Benzyl alcohol |
| Acid Hydrolysis | aq. HCl, Heat | 5-bromo-2-fluoropyridine-4-carboxylic acid | Benzyl alcohol |
| Hydrogenolysis | H₂, Pd/C, Methanol or Ethyl Acetate | 5-bromo-2-fluoropyridine-4-carboxylic acid | Toluene |
The resulting 5-bromo-2-fluoropyridine-4-carboxylic acid is itself a valuable intermediate, for example, for the formation of amides via coupling with amines.
Transesterification Reactions
Transesterification is a fundamental process in organic synthesis where the ester group of a compound is exchanged. In the case of this compound, the benzyl ester can be converted to other esters, such as methyl or ethyl esters, by reacting it with the corresponding alcohol under acidic or basic conditions. Metal-based catalysts are also known to facilitate such transformations, offering mild and efficient alternatives.
For instance, the reaction with methanol or ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, or a base such as sodium methoxide, would yield the corresponding methyl or ethyl 5-bromo-2-fluoropyridine-4-carboxylate. The choice of catalyst and reaction conditions can be tailored to the specific requirements of the desired product and the stability of the starting material.
Catalytic amounts of N-heterocyclic carbenes or zinc clusters have also been shown to promote transesterification reactions under mild conditions. These methods are often advantageous due to their high efficiency and tolerance of various functional groups.
Table 1: Representative Transesterification Reactions
| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 65 | Methyl 5-bromo-2-fluoropyridine-4-carboxylate |
| 2 | Ethanol | NaOEt (cat.) | Ethanol | 78 | Ethyl 5-bromo-2-fluoropyridine-4-carboxylate |
Reduction of the Ester Functionality
The ester group in this compound can be reduced to a primary alcohol, yielding (5-bromo-2-fluoropyridin-4-yl)methanol. This transformation is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control its exothermicity. adichemistry.com
The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the benzyloxy group and a second hydride attack on the intermediate aldehyde, which is then quenched with water to afford the primary alcohol.
It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters to alcohols under standard conditions. libretexts.org Therefore, for the conversion of this compound to (5-bromo-2-fluoropyridin-4-yl)methanol, LiAlH₄ is the reagent of choice.
Table 2: Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| 1 | LiAlH₄ | THF | 0 to rt | (5-bromo-2-fluoropyridin-4-yl)methanol |
Benzyl Group Deprotection Strategies (e.g., hydrogenolysis)
The benzyl group in this compound serves as a protecting group for the carboxylic acid functionality. Its removal to yield 5-bromo-2-fluoropyridine-4-carboxylic acid can be accomplished through several methods, with catalytic hydrogenolysis being the most common and efficient. commonorganicchemistry.com
Hydrogenolysis involves the cleavage of the carbon-oxygen bond of the benzyl ester in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. commonorganicchemistry.com This method is advantageous due to its mild reaction conditions and the clean formation of toluene as a byproduct. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate under an atmosphere of hydrogen gas.
An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate, cyclohexene, or 1,4-cyclohexadiene, is used in the presence of the palladium catalyst. This method can be more convenient for standard laboratory setups as it avoids the need for a pressurized hydrogen atmosphere.
Table 3: Benzyl Group Deprotection via Hydrogenolysis
| Entry | Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| 1 | H₂ (1 atm) | 10% Pd/C | Ethanol | rt | 5-bromo-2-fluoropyridine-4-carboxylic acid |
| 2 | Ammonium Formate | 10% Pd/C | Methanol | rt | 5-bromo-2-fluoropyridine-4-carboxylic acid |
Advanced Spectroscopic and Structural Elucidation Studies of Benzyl 5 Bromo 2 Fluoropyridine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.
Due to the absence of published experimental spectra for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate, the following data are predicted based on established chemical shift principles and data from analogous structures, such as 5-bromo-2-fluoropyridine (B45044) and benzyl benzoate.
Predicted ¹H and ¹³C NMR Data:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | 8.35 (s) | 115.2 |
| 6 | 8.65 (s) | 150.8 |
| 7 (CH₂) | 5.40 (s) | 68.0 |
| 9/13 | 7.30-7.50 (m) | 128.5 |
| 10/12 | 7.30-7.50 (m) | 128.8 |
| 11 | 7.30-7.50 (m) | 129.5 |
| 2 | - | 160.5 (d, ¹JCF ≈ 240 Hz) |
| 4 | - | 135.0 |
| 5 | - | 120.0 |
| 8 (C=O) | - | 164.0 |
| 14 (ipso-C) | - | 135.5 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Coupling constants (J) are given in Hertz (Hz).
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are indispensable. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In this compound, COSY would show correlations between the aromatic protons of the benzyl group. The protons on the pyridine (B92270) ring are expected to be singlets and thus would not show COSY correlations with each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. emerypharma.comscience.gov For instance, the signal at ~5.40 ppm would show a correlation to the carbon signal at ~68.0 ppm, confirming the assignment of the benzylic CH₂ group. Similarly, the aromatic protons of the benzyl group would correlate with their corresponding carbon atoms.
The benzylic protons (~5.40 ppm) to the carboxyl carbon (~164.0 ppm) and the ipso-carbon of the benzyl ring (~135.5 ppm).
The pyridine proton at position 6 (~8.65 ppm) to the carbon at position 4 (~135.0 ppm) and the carbon at position 2 (~160.5 ppm).
The pyridine proton at position 3 (~8.35 ppm) to the carbon at position 5 (~120.0 ppm) and the carboxyl carbon (~164.0 ppm).
Fluorine-19 NMR Spectroscopy for Fluorinated Pyridines
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. nih.govnih.gov The fluorine atom at the 2-position of the pyridine ring is expected to have a characteristic chemical shift and show couplings to adjacent protons and carbons. rsc.org
For 2-fluoropyridine, the ¹⁹F chemical shift is reported to be around -69 ppm relative to CFCl₃. spectrabase.com In this compound, the electronic environment is altered by the bromine and benzyl carboxylate groups, which would influence the exact chemical shift. The fluorine signal would likely appear as a singlet due to the absence of adjacent protons. However, long-range couplings to the proton at position 3 and the carbon atoms of the pyridine ring would be observable in high-resolution spectra and through HMBC experiments. The coupling constant between fluorine and the directly bonded carbon (¹JCF) is typically large, around 240 Hz. rsc.org
Solid-State NMR Applications for Structural Confirmation
Solid-state NMR (ssNMR) is a valuable tool for the structural analysis of crystalline and amorphous solids, providing information that is often complementary to solution-state NMR and X-ray diffraction. preprints.orgnih.gov In the case of this compound, ssNMR could be used to confirm the molecular structure in the solid phase and to study intermolecular interactions. acs.orgacs.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, allowing for the comparison of chemical shifts between the solid and solution states. nih.gov Differences in chemical shifts can indicate different conformations or packing effects in the solid state. Furthermore, ssNMR can be used to probe the internuclear distances between specific atoms, providing insights into the molecular packing and the presence of intermolecular interactions such as halogen bonding involving the bromine atom. ox.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. doi.org For this compound, the exact mass of the molecular ion [M]⁺ can be calculated.
Calculated Exact Mass:
| Formula | Calculated Exact Mass (m/z) |
| C₁₃H₉⁷⁹BrFNO₂ | 323.9797 |
| C₁₃H₉⁸¹BrFNO₂ | 325.9777 |
The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of approximately equal intensity separated by 2 m/z units. youtube.com
Fragmentation Pathway Analysis for Structural Insights
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the molecule. The analysis of these fragments provides valuable information about the molecular structure. libretexts.org
A plausible fragmentation pathway for this compound would involve the following key steps:
Loss of the Benzyl Radical: The most prominent fragmentation is often the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a 5-bromo-2-fluoropyridine-4-carboxylate radical. researchgate.net
Formation of the Acylium Ion: Alternatively, the loss of a benzyloxy radical can lead to the formation of the 5-bromo-2-fluoropyridine-4-carbonyl cation.
Decarbonylation: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl compounds.
Halogen Loss: Fragmentation involving the loss of the bromine or fluorine atoms from the pyridine ring can also occur, though this is generally less favorable than the fragmentation of the ester group.
Predicted Key Fragments in Mass Spectrum:
| m/z | Proposed Fragment |
| 324/326 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 216/218 | [M - C₇H₇O]⁺ (Acylium ion) |
| 188/190 | [M - C₇H₇O - CO]⁺ |
This detailed spectroscopic and structural analysis provides a comprehensive understanding of the molecular characteristics of this compound.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural features of a molecule. The spectra are unique to the compound and arise from the vibrations of its chemical bonds. An analysis would involve the assignment of observed vibrational frequencies (in cm⁻¹) to specific bond stretching, bending, and other molecular motions.
Characteristic Group Frequencies and Band Assignments
For this compound, a detailed analysis would involve identifying the characteristic vibrational modes associated with its distinct structural components: the 5-bromo-2-fluoropyridine ring, the benzyl group, and the carboxylate linker.
Key expected vibrational modes would include:
C=O Stretching: A strong, prominent band in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretching: Bands corresponding to the stretching of the C-O single bonds of the ester group, usually found in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the pyridine and benzene (B151609) rings.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would be observed just below 3000 cm⁻¹.
C-F Stretching: A strong band, typically in the 1200-1350 cm⁻¹ region, indicating the presence of the fluorine substituent on the pyridine ring.
C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.
Without experimental data, a specific data table cannot be generated. A representative table would look as follows:
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C=O stretch (ester) |
| Data not available | Data not available | Aromatic C=C stretch |
| Data not available | Data not available | C-O stretch |
| Data not available | Data not available | C-F stretch |
| Data not available | Data not available | C-Br stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state structure.
Conformational Analysis in the Crystalline State
A crystallographic study would reveal the preferred conformation of this compound in the solid state. Key conformational features to be determined would include:
The dihedral angle between the plane of the pyridine ring and the plane of the benzyl group.
The orientation of the carboxylate group relative to the pyridine ring.
The planarity of the pyridine and benzene ring systems.
This analysis provides insight into how the molecule arranges itself to minimize steric hindrance and optimize packing forces in the crystal lattice.
Intermolecular Interactions and Crystal Packing
Understanding how individual molecules of this compound interact with each other is crucial for comprehending its solid-state properties. X-ray analysis would identify and quantify various non-covalent interactions, such as:
π-π Stacking: Potential interactions between the electron-rich benzene rings and the electron-deficient fluoropyridine rings of adjacent molecules.
Halogen Bonding: Possible interactions involving the bromine atom as a halogen bond donor.
A summary of crystallographic data would typically be presented in a table, but the specific parameters for this compound are not available in published crystallographic databases.
| Parameter | Value |
| Chemical Formula | C₁₃H₉BrFNO₂ |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Investigations of Benzyl 5 Bromo 2 Fluoropyridine 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost. For Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate, DFT calculations, often utilizing functionals like B3LYP and basis sets such as 6-311G(d,p), can elucidate its geometric and electronic features. nih.govdntb.gov.ua
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For Benzyl 5-bromo-2-fluoropyridine-4-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridine ring and the carboxylate group, which act as electron-accepting moieties. The benzyl group may have a more limited contribution to the frontier orbitals. The HOMO-LUMO energy gap can be calculated to predict the molecule's stability and its tendency to undergo electronic transitions. researchgate.netresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Primary Localization | Role in Reactivity |
| HOMO | Pyridine ring, Bromine atom | Electron donation in reactions |
| LUMO | Pyridine ring, Carboxylate group | Electron acceptance in reactions |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
The distribution of electron density within this compound dictates its electrostatic potential, which in turn governs its intermolecular interactions and reactivity towards electrophilic and nucleophilic reagents. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution.
In this molecule, regions of negative electrostatic potential (red and yellow) are anticipated around the electronegative nitrogen and oxygen atoms of the pyridine ring and carboxylate group, as well as the fluorine atom. These sites are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are expected around the hydrogen atoms of the benzyl group and the pyridine ring, indicating sites prone to nucleophilic attack. The bromine atom will exhibit a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor.
DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. ruc.dk
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental data to confirm the molecular structure. nih.govnih.gov The predicted shifts for the protons and carbons in the pyridine and benzyl moieties would be influenced by the electronic effects of the bromo and fluoro substituents.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed using DFT. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the C=O stretching of the carboxylate group, the C-F and C-Br stretching vibrations, and the various vibrations of the aromatic rings. materialsciencejournal.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| 1H NMR | Distinct signals for protons on the pyridine and benzyl rings, with chemical shifts influenced by the electronegative substituents. |
| 13C NMR | Resonances for all carbon atoms, with the carboxylate carbon appearing at a characteristic downfield shift. |
| IR Spectroscopy | Strong absorption band for the C=O stretch of the ester, along with characteristic bands for C-F, C-Br, and aromatic C-H and C=C vibrations. |
Reaction Mechanism Studies
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to probe experimentally.
For this compound, several key transformations could be investigated using transition state analysis. For instance, nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is displaced by a nucleophile, are common for halogenated pyridines. DFT calculations can be used to locate the transition state structures for such reactions, providing information about the geometry and energy of the activated complex. koreascience.kr This allows for a detailed understanding of the reaction's feasibility and the factors that influence its rate.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are dictated by the rotational freedom around its key single bonds. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's preferred shapes and its stability over time.
Conformational Analysis is typically initiated by identifying the rotatable bonds. For this compound, the most significant rotations would be around the C-O and O-CH₂ bonds of the ester linkage. A systematic search of the potential energy surface, often performed using molecular mechanics force fields, can identify low-energy conformers. The geometries of these stable conformers would then be optimized at a higher level of theory, such as with Density Functional Theory (DFT), to obtain more accurate energy rankings and geometric parameters. The analysis for a molecule like this would likely reveal that planar arrangements of the ester group relative to the pyridine ring are favored to maximize electronic conjugation, while the orientation of the benzyl group would be influenced by steric hindrance with the pyridine ring.
Molecular Dynamics (MD) Simulations provide a deeper understanding of the conformational landscape by simulating the atomic motions of the molecule over time. An MD simulation would typically place the molecule in a simulated solvent environment to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the molecule's trajectory is tracked, revealing how it flexes, rotates, and interacts with its surroundings. Key insights from an MD simulation would include the stability of different conformers, the time scales of transitions between them, and the root mean square deviation (RMSD) of the atomic positions, which indicates conformational stability. For this compound, MD simulations could reveal the flexibility of the benzyl group and how it might influence the accessibility of the pyridine ring for intermolecular interactions.
Hypothetical Conformational Energy Profile
| Conformer | Dihedral Angle (C4-C(O)-O-CH₂) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0 | 0.5 | 25 |
| B | 180 | 0.0 | 70 |
| C | 90 | 3.0 | 5 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or other activities. For a class of compounds including this compound, a QSRR model could be developed to predict properties such as reaction rates, equilibrium constants, or even biological activity.
The first step in a QSRR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential). For this compound, descriptors such as the partial atomic charges on the pyridine ring atoms, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the solvent accessible surface area would likely be important for modeling its reactivity, particularly towards nucleophilic aromatic substitution.
Once the descriptors are calculated, a statistical method, such as multiple linear regression, is used to build a mathematical equation that links a subset of these descriptors to the property of interest. The resulting QSRR model can then be used to predict the reactivity of new, unsynthesized compounds in the same class. Such a model would be invaluable for prioritizing synthetic targets and for gaining a deeper understanding of the electronic and steric factors that govern the reactivity of these substituted pyridines.
Hypothetical QSRR Model for Reactivity
| Descriptor | Description | Hypothetical Value |
|---|---|---|
| logP | Octanol-water partition coefficient | 3.5 |
| TPSA | Topological Polar Surface Area (Ų) | 45.6 |
| μ | Dipole Moment (Debye) | 2.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV) | -1.2 |
A hypothetical QSRR equation might look like: log(k) = 0.5 * logP - 0.02 * TPSA - 0.8 * E_LUMO + C where log(k) represents the logarithm of a reaction rate constant and C is a constant.
Applications and Synthetic Utility in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Heterocyclic Systems
The strategic placement of three distinct reactive sites on the pyridine (B92270) ring renders Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate a highly versatile building block. The electron-deficient nature of the pyridine ring, amplified by the presence of electron-withdrawing fluorine and bromine atoms, enhances its reactivity toward various chemical transformations. vulcanchem.com The benzyl ester group not only improves solubility in common organic solvents but also provides a stable protecting group that can be selectively removed under specific conditions, such as catalytic hydrogenation. vulcanchem.com This combination of features allows for a modular and controlled approach to constructing intricate heterocyclic systems.
Polysubstituted pyridines are core components in numerous pharmaceuticals and functional materials. nih.gov Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is an ideal starting material for creating these structures due to the differential reactivity of its halogen substituents. This allows for a stepwise and chemoselective introduction of various functionalities onto the pyridine core. nih.gov
Typically, the bromine atom at the 5-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, compared to the fluorine atom at the 2-position. This reactivity difference enables the selective introduction of aryl, heteroaryl, or alkyl groups at the C-5 position while leaving the C-2 position unmodified. Subsequently, the fluorine atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. This established sequence provides a reliable pathway to di-substituted products, which can be further modified by deprotection or transformation of the benzyl ester.
| Step | Reactive Site | Typical Reaction | Introduced Group (Example) |
|---|---|---|---|
| 1 | C5-Bromine | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Aryl or Heteroaryl Group |
| 2 | C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amine, Alkoxide, or Thiolate |
| 3 | C4-Benzyl Ester | Catalytic Hydrogenation (Deprotection) | Carboxylic Acid |
The ability to introduce different functional groups in a controlled manner makes this compound a key precursor for fused heterocyclic systems. By carefully selecting the groups to be installed, chemists can design molecules that undergo subsequent intramolecular cyclization reactions. For example, a Suzuki coupling at the C-5 position could introduce an ortho-functionalized aryl group, while an SNAr reaction at the C-2 position could add a nucleophilic handle like an amine. These two newly introduced groups can then react with each other or with the carboxylate group at C-4 to form an additional ring, leading to complex polycyclic structures such as pyridopyrimidines.
Precursor for Scaffolds in Agrochemical Research
The pyridine ring is a common motif in a wide range of pesticides, including herbicides and fungicides. researchgate.net The structural features of this compound make it an excellent starting point for the synthesis of novel agrochemical candidates. The ability to build molecular complexity through sequential cross-coupling and substitution reactions allows for the exploration of diverse chemical space in the search for new and effective crop protection agents.
A notable example of a complex, polysubstituted pyridine-based herbicide is Florpyrauxifen-benzyl. While not synthesized directly from the title compound, its structure highlights the types of molecular features that are desirable in modern agrochemicals and which can be accessed using similar building blocks. The strategic placement of halogens, aryl ethers, and an ester group is key to its biological activity.
| Feature | This compound | Relevance to Agrochemical Scaffolds (e.g., Florpyrauxifen-benzyl) |
|---|---|---|
| Pyridine Core | Present | Common privileged scaffold in agrochemicals. researchgate.net |
| Halogen Substituents | C5-Br, C2-F | Serve as handles for C-C and C-N bond formation to build complexity. |
| Ester Group | C4-Benzyl Carboxylate | Provides a site for modification or can act as a pro-herbicide moiety. |
| Fluorine Atom | Present | Often enhances metabolic stability and binding affinity. vulcanchem.com |
Intermediate in the Development of Specialty Organic Chemicals
Beyond specific applications, this compound is a valuable intermediate for the synthesis of a broad range of specialty organic chemicals. Its commercial availability from various suppliers indicates its utility as a fundamental building block in chemical synthesis for research and development. aobchem.comfluorochem.co.uk The compound provides a reliable and adaptable platform for accessing novel, highly functionalized pyridine derivatives that may be used in diverse fields, including medicinal chemistry, polymer science, and fine chemical manufacturing. vulcanchem.com
Application in Material Science Research (e.g., precursors for optoelectronic materials)
The electron-deficient character of the fluoropyridine ring makes it an attractive component for materials with specific electronic properties. Halogenated pyridines are used as building blocks for organic semiconductors and host materials in Organic Light-Emitting Diodes (OLEDs). vulcanchem.com The precursor to the title compound, 5-bromo-2-fluoropyridine (B45044), is utilized in the synthesis of materials for such applications. By extension, this compound serves as a more advanced intermediate, offering multiple points for modification to fine-tune the electronic and physical properties of target materials. The bromine atom allows for the attachment of various π-conjugated systems via cross-coupling, while the fluorine and carboxylate groups can modify electron affinity, solubility, and morphology, all of which are critical parameters for optoelectronic device performance.
Analytical Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate, enabling the separation of the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like Benzyl 5-bromo-2-fluoropyridine-4-carboxylate. A typical reverse-phase HPLC method is often developed to quantify the purity of the final product and to identify any process-related impurities.
A suitable HPLC method for this compound would likely employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate. patsnap.com The gradient or isocratic elution profile would be optimized to achieve a good resolution between the main peak of this compound and any potential impurities. A UV detector is commonly used for detection, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 265 nm. patsnap.com The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For fluorinated pyridine (B92270) derivatives, HPLC is a crucial tool for ensuring high purity, often exceeding 98%, which is essential for their application in sensitive areas like pharmaceutical research. nih.gov
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.01 M Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, provided that the injection port temperature is high enough to ensure volatilization without degradation. This technique is particularly useful for identifying volatile impurities and for confirming the molecular weight of the compound.
In a typical GC-MS analysis, the compound is separated on a capillary column with a non-polar or mid-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern. For this compound, key fragments would be expected from the loss of the benzyl group, the bromine atom, and fragmentation of the pyridine ring. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this element.
Table 2: Predicted Key Mass Fragments in GC-MS Analysis
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 329/331 | [M]+ (Molecular ion with Br isotopes) |
| 238/240 | [M - C7H7]+ (Loss of benzyl group) |
| 208/210 | [M - C7H7 - CO]+ |
| 129 | [C5H2FNCO]+ |
| 91 | [C7H7]+ (Benzyl cation) |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. In the synthesis of this compound, which typically involves the esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid with benzyl bromide, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, which is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The less polar ester product will have a higher Rf value (retention factor) and will travel further up the plate than the more polar carboxylic acid starting material. The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Table 3: Typical TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Observation | Product (ester) Rf > Starting Material (carboxylic acid) Rf |
Quantitative Analytical Methods (e.g., elemental analysis)
Quantitative analytical methods provide information about the elemental composition and absolute purity of a compound. Elemental analysis is a destructive technique that determines the mass percentages of the constituent elements in a sample.
For this compound (C13H9BrFNO2), the theoretical elemental composition can be calculated from its molecular formula. The experimentally determined values from an elemental analyzer should be in close agreement with the theoretical values for a pure sample. This method is crucial for confirming the empirical formula of a newly synthesized compound. chemcollective.orgma.edu
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.30 |
| Hydrogen (H) | 2.75 |
| Bromine (Br) | 24.21 |
| Fluorine (F) | 5.76 |
| Nitrogen (N) | 4.24 |
| Oxygen (O) | 9.70 |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step procedures with harsh reaction conditions, toxic solvents, and non-reusable catalysts. nih.gov The future of synthesizing Benzyl (B1604629) 5-bromo-2-fluoropyridine-4-carboxylate will likely prioritize green and sustainable methodologies. Research is expected to move beyond traditional methods, such as directed lithiation and subsequent carboxylation, towards more efficient and environmentally benign alternatives.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the target molecule can significantly reduce waste and improve efficiency. nih.govresearchgate.net An MCR approach could potentially construct the substituted pyridine core in a single, streamlined step.
Catalytic C-H Functionalization: Direct functionalization of pyridine C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Future work could explore late-stage C-4 carboxylation of a 5-bromo-2-fluoropyridine (B45044) precursor using CO2, a renewable C1 source. chemistryviews.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Green Catalysts: There is a growing emphasis on using catalysts that are inexpensive, non-toxic, and recyclable, such as metal-organic frameworks (MOFs) or zinc-based catalysts. nih.govresearchgate.net Microwave-assisted synthesis is another green chemistry tool that can shorten reaction times and improve yields. acs.org
Interactive Table: Comparison of Synthetic Approaches
| Feature | Conventional Methods | Emerging Sustainable Routes |
| Principle | Stepwise functionalization (e.g., lithiation, halogenation) | One-pot multicomponent reactions, C-H activation |
| Catalysts | Stoichiometric strong bases (e.g., LDA), heavy metals | Recyclable heterogeneous catalysts (MOFs), earth-abundant metals (e.g., Zn, Co) nih.govresearchgate.net |
| Solvents | Anhydrous, often toxic, organic solvents | Greener solvents (e.g., ethanol), solvent-free conditions researchgate.netacs.org |
| Energy | High temperatures, prolonged reaction times | Microwave irradiation, flow chemistry for efficient energy use acs.org |
| Byproducts | Significant stoichiometric waste | Minimal waste, often water is the only byproduct nih.gov |
Exploration of Undiscovered Reactivity Modes
The reactivity of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is largely dictated by its three main functional regions: the C-Br bond, the C-F bond, and the pyridine ring itself. While the bromo group is a well-established handle for cross-coupling reactions, the interplay and selective activation of these sites remain a fertile ground for research.
Future investigations could focus on:
Site-Selective Cross-Coupling: Developing catalytic systems that can selectively activate the C-Br bond over the more robust C-F bond, or vice versa, would provide precise control for sequential modifications. This would enable the programmed introduction of different substituents at the 5- and 2-positions.
Halogen Dance Reactions: Investigating the potential for migration of the bromine atom around the pyridine ring under specific basic conditions could open up pathways to novel isomers that are otherwise difficult to access.
Ring-Opening and Rearrangement: Inspired by reactions like the Zincke imine sequence which temporarily opens the pyridine ring to allow for selective functionalization, new methodologies could be developed. chemrxiv.org Such strategies could temporarily disrupt the ring's aromaticity to enable currently inaccessible transformations.
Nucleophilic Aromatic Substitution (SNAr): While the fluorine at the 2-position activates the ring for SNAr, exploring reactions with a wider array of complex nucleophiles could yield novel derivatives. The high ring strain energy in related compounds like aziridines promotes high reactivity with nucleophiles, suggesting that the activated pyridine ring could be susceptible to a broader range of ring-opening or substitution reactions than currently utilized. researchgate.netmdpi.com
Interactive Table: Potential Unexplored Reactions
| Reactive Site | Potential Transformation | Rationale / Goal |
| C5-Br Bond | Orthogonal Cross-Coupling | Selective functionalization in the presence of the C-F bond. |
| C2-F Bond | Late-Stage SNAr | Introduction of complex functional groups for medicinal or materials applications. |
| Pyridine Ring | Zincke-type Ring Opening/Closing | Regioselective functionalization at positions not easily accessed by other means. chemrxiv.org |
| Ester Group | Asymmetric Transformations | Introduction of chirality for applications in asymmetric catalysis or pharmaceuticals. |
Expansion of Synthetic Applications in Emerging Fields
Pyridine derivatives are crucial scaffolds in numerous fields, particularly pharmaceuticals and materials science. nih.govnbinno.com this compound, with its distinct functional handles, is an ideal precursor for creating novel molecules in these emerging areas.
Potential future applications include:
Medicinal Chemistry: The compound can serve as a key intermediate for complex drug-like molecules. mdpi.comnih.gov The 2-fluoro substituent can enhance metabolic stability and binding affinity, while the 5-bromo position allows for the introduction of diverse groups via cross-coupling to probe structure-activity relationships. nih.gov Research could target the synthesis of novel kinase inhibitors or agents for neurodegenerative diseases.
Organic Electronics: Pyridine-containing compounds are used in organic light-emitting diodes (OLEDs) and other electronic devices. vulcanchem.com This molecule could be a building block for new organic semiconductors or host materials, where the electronic properties can be precisely tuned by modifying the substituents at the 2- and 5-positions.
Agrochemicals: The pyridine core is present in many herbicides and pesticides. Tailoring the functional groups of this molecule could lead to the development of new agrochemicals with improved efficacy and environmental profiles. mdpi.com
Supramolecular Chemistry: The pyridine nitrogen and ester oxygen atoms can act as hydrogen bond acceptors or coordinate with metals. This allows for the design of complex supramolecular assemblies, metal-organic frameworks (MOFs), or novel ligands for catalysis. mdpi.com
Synergistic Computational and Experimental Approaches to Pyridine Chemistry
The integration of computational chemistry with experimental work has become indispensable for modern chemical research. rsc.org This synergy is expected to play a pivotal role in unlocking the future potential of this compound.
Future research will likely leverage:
Density Functional Theory (DFT): DFT calculations can predict the geometric and electronic structures, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can help rationalize observed reactivity and guide the design of new experiments, for example, by predicting the regioselectivity of a reaction. bas.bgnih.gov
Mechanism Elucidation: Computational modeling can be used to map out reaction pathways and transition states for novel transformations. This insight is crucial for optimizing reaction conditions and developing more efficient catalysts. chemrxiv.org
In Silico Screening: Before undertaking complex and resource-intensive synthesis, computational methods can be used to predict the properties of potential derivatives. For instance, molecules can be screened for their potential as drug candidates by docking them into the active sites of proteins, or their electronic properties can be calculated to assess their suitability for materials science applications. nih.gov
Understanding Intermolecular Interactions: Computational studies are vital for understanding and predicting the noncovalent interactions that govern crystal packing and the formation of supramolecular structures, which is essential for designing new materials and co-crystals. mdpi.comrsc.org
By combining theoretical predictions with empirical validation, researchers can accelerate the discovery and development process, leading to a more profound understanding of the chemical space surrounding this versatile pyridine derivative. acs.org
Q & A
Q. What are the common synthetic routes for preparing Benzyl 5-bromo-2-fluoropyridine-4-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:
Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions.
Fluorination : Direct fluorination at the 2-position via halogen-exchange (Halex) reactions using KF/Cu(I) catalysts.
Esterification : Coupling with benzyl alcohol via Steglich esterification (DCC/DMAP) or acid chloride intermediates.
Q. Optimization Strategies :
- Monitor reaction progress using in situ NMR or LC-MS to identify intermediates.
- Adjust solvent polarity (e.g., DMF for fluorination, THF for esterification) to enhance selectivity.
- Use kinetic studies to balance competing side reactions (e.g., debromination).
Relevant analogs, such as methyl 2-bromo-6-methyl-pyridine-4-carboxylate, suggest bromine stability under mild acidic conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- NMR : and NMR resolve substituent positions (e.g., NMR confirms fluorination at ~-120 ppm).
- X-ray Crystallography :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Refinement : SHELXL refines atomic positions and thermal parameters, particularly handling heavy atoms (Br) via anisotropic displacement parameters .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or rotational flexibility .
Q. What are the critical considerations for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage : Keep at -20°C under inert atmosphere (argon) to avoid hydrolysis of the ester group.
- Handling : Use gloveboxes for moisture-sensitive steps; PPE (gloves, goggles) is mandatory due to potential toxicity (WGK 3 classification) .
- Stability Monitoring :
- Track degradation via HPLC (C18 column, acetonitrile/water gradient) every 3 months.
- FT-IR detects ester carbonyl (1720–1740 cm) integrity.
Advanced Research Questions
Q. How do the bromo and fluoro substituents in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing fluorine at C2 deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine at C5.
- Contradiction Resolution :
Q. Reactivity Comparison Table :
| Position | Substituent | σ | Hammett Constant |
|---|---|---|---|
| C2 | F | +0.34 | +0.06 |
| C5 | Br | +0.39 | +0.26 |
Q. What strategies resolve crystallographic disorders or twinning in this compound, and how does graph-set analysis validate hydrogen-bonding networks?
Methodological Answer:
- Disorder/Twinning :
- Hydrogen Bonding :
Q. How can hydrogen-bonding patterns and π-π interactions in this compound crystals predict supramolecular assembly?
Methodological Answer:
- π-π Stacking : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between pyridine rings using PLATON.
- Supramolecular Design :
Q. Example Interaction Table :
| Interaction Type | Distance (Å) | Contribution (%) |
|---|---|---|
| Br···H | 3.10 | 12% |
| F···H | 2.75 | 8% |
| π-π | 3.80 | 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
